N-[(2R,3S,4R,5S)-5-hydroxy-2,4-bis(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-3-yl]acetamide
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Overview
Description
N-[(2R,3S,4R,5S)-5-hydroxy-2,4-bis(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-3-yl]acetamide: is a biochemical reagent primarily used in glycobiology research. Glycobiology is the study of the structure, synthesis, biology, and evolution of sugars. This compound is involved in carbohydrate chemistry, enzymology of glycan formation and degradation, protein-glycan recognition, and the role of glycans in biological systems .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[(2R,3S,4R,5S)-5-hydroxy-2,4-bis(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-3-yl]acetamide typically involves the protection of hydroxyl groups, followed by glycosylation and deprotection steps. The reaction conditions often include the use of benzyl chloride for benzylation, acetic anhydride for acetylation, and various catalysts to facilitate the reactions .
Industrial Production Methods: While specific industrial production methods are not detailed, the compound is generally produced in research laboratories using standard organic synthesis techniques. The process involves multiple steps of protection and deprotection, purification, and characterization to ensure the desired product is obtained .
Chemical Reactions Analysis
Types of Reactions: N-[(2R,3S,4R,5S)-5-hydroxy-2,4-bis(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-3-yl]acetamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove protective groups or reduce specific functional groups.
Substitution: Substitution reactions are common for introducing different substituents on the glucopyranoside ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like benzyl chloride and acetic anhydride are used for benzylation and acetylation, respectively.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines .
Scientific Research Applications
Chemistry: In chemistry, N-[(2R,3S,4R,5S)-5-hydroxy-2,4-bis(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-3-yl]acetamide is used as a building block for the synthesis of more complex glycoconjugates and oligosaccharides .
Biology: In biological research, the compound is used to study protein-glycan interactions, glycan biosynthesis, and the role of glycans in cellular processes .
Medicine: In medicine, it is used to investigate the mechanisms of glycosylation-related diseases and to develop glycan-based therapeutics .
Industry: In the industrial sector, the compound is used in the production of glycan-based materials and as a reagent in various biochemical assays .
Mechanism of Action
The mechanism of action of N-[(2R,3S,4R,5S)-5-hydroxy-2,4-bis(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-3-yl]acetamide involves its role as a substrate or inhibitor in glycosylation processes. It interacts with enzymes involved in glycan biosynthesis and degradation, affecting the formation and modification of glycans. The molecular targets include glycosyltransferases and glycosidases, which are key enzymes in glycan metabolism .
Comparison with Similar Compounds
Benzyl 2-acetamido-2-deoxy-beta-D-glucopyranoside: This compound is similar but lacks the additional benzyl groups at positions 3 and 6.
Benzyl 2-acetamido-2-deoxy-alpha-D-galactopyranoside: This compound has a similar structure but differs in the configuration of the glycosidic linkage.
Uniqueness: N-[(2R,3S,4R,5S)-5-hydroxy-2,4-bis(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-3-yl]acetamide is unique due to its multiple benzyl groups, which provide additional sites for chemical modification and enhance its utility in glycobiology research .
Properties
IUPAC Name |
N-[(2R,3S,4R,5S)-5-hydroxy-2,4-bis(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-3-yl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H33NO6/c1-21(31)30-26-28(34-18-23-13-7-3-8-14-23)27(32)25(20-33-17-22-11-5-2-6-12-22)36-29(26)35-19-24-15-9-4-10-16-24/h2-16,25-29,32H,17-20H2,1H3,(H,30,31)/t25?,26-,27+,28+,29+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUMIDJUZUBPQHV-YOJZQMTASA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OCC2=CC=CC=C2)COCC3=CC=CC=C3)O)OCC4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@H]1[C@H]([C@@H](C(O[C@H]1OCC2=CC=CC=C2)COCC3=CC=CC=C3)O)OCC4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H33NO6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70676216 |
Source
|
Record name | Benzyl (5xi)-2-acetamido-3,6-di-O-benzyl-2-deoxy-beta-D-lyxo-hexopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70676216 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
491.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62867-63-4 |
Source
|
Record name | Benzyl (5xi)-2-acetamido-3,6-di-O-benzyl-2-deoxy-beta-D-lyxo-hexopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70676216 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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